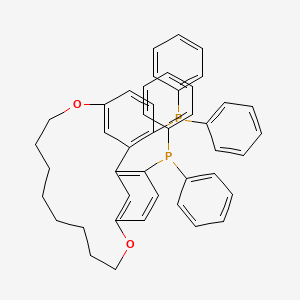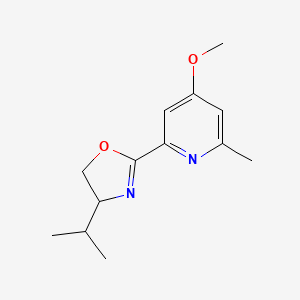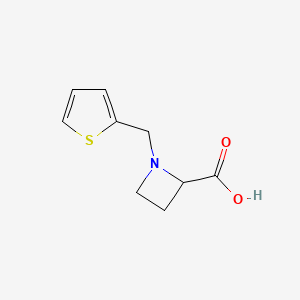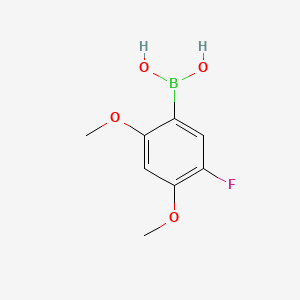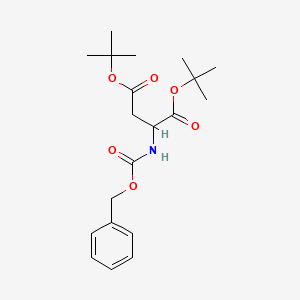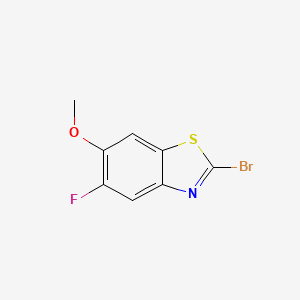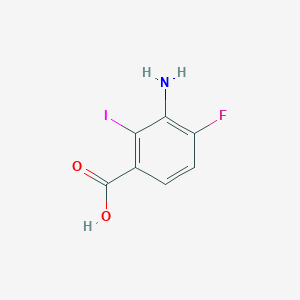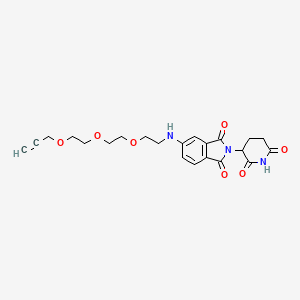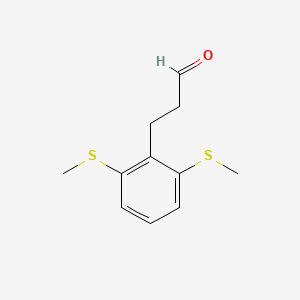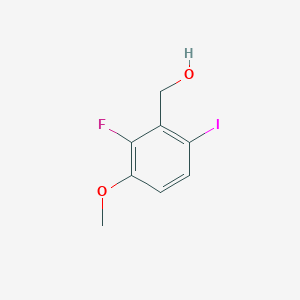
(2-Fluoro-6-iodo-3-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-6-iodo-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8FIO2 and a molecular weight of 282.05 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-iodo-3-methoxyphenyl)methanol typically involves multi-step organic reactions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-6-iodo-3-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in a fluorinated methoxybenzene derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of (2-Fluoro-6-iodo-3-methoxyphenyl)aldehyde or (2-Fluoro-6-iodo-3-methoxybenzoic acid).
Reduction: Formation of (2-Fluoro-3-methoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Fluoro-6-iodo-3-methoxyphenyl)methanol is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-6-iodo-3-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity, leading to more effective biological activity. The methoxy group can also influence the compound’s solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-3-iodo-6-methoxyphenyl)methanol
- (2-Fluoro-6-iodo-3-methoxyphenyl)(phenyl)methanol
- (2-Fluoro-6-iodo-3-methoxyphenyl)ethanol
Uniqueness
(2-Fluoro-6-iodo-3-methoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8FIO2 |
|---|---|
Peso molecular |
282.05 g/mol |
Nombre IUPAC |
(2-fluoro-6-iodo-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8FIO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3 |
Clave InChI |
VXINMSIFEZGYLI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)I)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


